molecular formula C12H12N2O3 B6201433 3-nitro-8-(propan-2-yl)quinolin-4-ol CAS No. 2703778-74-7

3-nitro-8-(propan-2-yl)quinolin-4-ol

Cat. No.: B6201433
CAS No.: 2703778-74-7
M. Wt: 232.2
InChI Key:
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Description

3-nitro-8-(propan-2-yl)quinolin-4-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-8-(propan-2-yl)quinolin-4-ol typically involves the nitration of 8-(propan-2-yl)quinolin-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-nitro-8-(propan-2-yl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-amino-8-(propan-2-yl)quinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 3-nitro-8-(propan-2-yl)quinolin-4-one.

Scientific Research Applications

3-nitro-8-(propan-2-yl)quinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-8-(propan-2-yl)quinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-8-(propan-2-yl)quinolin-4-ol is unique due to the presence of both a nitro group and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-8-(propan-2-yl)quinolin-4-ol involves the nitration of 8-(propan-2-yl)quinolin-4-ol followed by reduction of the nitro group to an amino group and subsequent nitration of the amino group to form the final product.", "Starting Materials": [ "8-(propan-2-yl)quinolin-4-ol", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Zinc", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 8-(propan-2-yl)quinolin-4-ol with nitric acid and sulfuric acid to form 3-nitro-8-(propan-2-yl)quinolin-4-ol", "Step 2: Reduction of the nitro group in 3-nitro-8-(propan-2-yl)quinolin-4-ol to an amino group using zinc and hydrochloric acid", "Step 3: Nitration of the amino group in the intermediate product with nitric acid and sulfuric acid to form the final product, 3-nitro-8-(propan-2-yl)quinolin-4-ol" ] }

CAS No.

2703778-74-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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